molecular formula C22H22N4O2 B10980717 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B10980717
M. Wt: 374.4 g/mol
InChI Key: CRMCDFMBHXIZDG-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic compound that features both indole and quinazoline moieties These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include:

    Indole synthesis: Fischer indole synthesis or Bartoli indole synthesis.

    Quinazoline synthesis: Cyclization reactions involving anthranilic acid derivatives.

    Amide bond formation: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the development of robust purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes or receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is unique due to its combined indole and quinazoline structure, which is less common compared to other indole or quinazoline derivatives. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C22H22N4O2/c1-15-25-20-9-5-3-7-18(20)22(28)26(15)13-12-23-21(27)11-10-16-14-24-19-8-4-2-6-17(16)19/h2-9,14,24H,10-13H2,1H3,(H,23,27)

InChI Key

CRMCDFMBHXIZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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